An In-depth Technical Guide to (2-(p-Tolyl)thiazol-4-yl)methanol: Properties, Characterization, and Synthesis
An In-depth Technical Guide to (2-(p-Tolyl)thiazol-4-yl)methanol: Properties, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its prevalence in numerous biologically active compounds, including approved drugs, underscores its importance as a "privileged scaffold". Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound (2-(p-Tolyl)thiazol-4-yl)methanol, belonging to this esteemed class, presents a valuable molecular framework for the design and synthesis of novel therapeutic agents. The strategic placement of a p-tolyl group at the 2-position and a hydroxymethyl group at the 4-position offers opportunities for diverse chemical modifications, making it a key intermediate in the exploration of new drug candidates. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical and synthetic protocols, and the scientific rationale behind these methodologies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its solubility, stability, and pharmacokinetic profile.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (2-(p-Tolyl)thiazol-4-yl)methanol | - |
| CAS Number | 36093-97-7 | [1] |
| Molecular Formula | C₁₁H₁₁NOS | [1] |
| Molecular Weight | 205.28 g/mol | [1] |
| Canonical SMILES | Cc1ccc(cc1)c2csc(CO)n2 | - |
Physicochemical Data
While specific experimental data for (2-(p-Tolyl)thiazol-4-yl)methanol is not extensively reported, the following table provides a combination of known data for the compound and its close structural analogs, along with predicted values.
| Property | Value/Predicted Value | Rationale/Comparison |
| Physical State | Solid | Based on analogous thiazole derivatives. |
| Melting Point | Not experimentally determined. Predicted to be in the range of the precursor to its aldehyde derivative. The melting point of the related 2-p-tolyl-thiazole-4-carbaldehyde is 128-130 °C.[2] | The presence of the hydroxyl group may influence the melting point compared to the aldehyde. |
| Boiling Point | Not experimentally determined. | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is anticipated. | The hydroxyl group enhances polarity, while the tolyl and thiazole moieties contribute to its organic solubility. |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. Below are the expected spectral data for (2-(p-Tolyl)thiazol-4-yl)methanol, based on the analysis of its structural features and comparison with related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the thiazole proton, the methylene protons of the hydroxymethyl group, and the methyl protons.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' (Aromatic) |
| ~7.25 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' (Aromatic) |
| ~7.10 | s | 1H | H-5 (Thiazole) |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.40 | s | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
| Chemical Shift (ppm) | Assignment |
| ~168 | C-2 (Thiazole) |
| ~155 | C-4 (Thiazole) |
| ~140 | C-4' (Aromatic) |
| ~131 | C-1' (Aromatic) |
| ~129.5 | C-3', C-5' (Aromatic) |
| ~126 | C-2', C-6' (Aromatic) |
| ~115 | C-5 (Thiazole) |
| ~60 | -CH₂OH |
| ~21 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted FT-IR (KBr) Characteristic Peaks (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2920-2850 | C-H stretch | Aliphatic |
| ~1600 | C=N stretch | Thiazole ring |
| ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~820 | C-H out-of-plane bend | para-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Predicted Mass Spectrum (Electron Ionization, EI):
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Molecular Ion (M⁺): m/z ≈ 205
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Key Fragmentation Pattern: Loss of the hydroxymethyl group (-CH₂OH) leading to a fragment at m/z ≈ 174.
Synthesis of (2-(p-Tolyl)thiazol-4-yl)methanol
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of (2-(p-Tolyl)thiazol-4-yl)methanol, a suitable starting material would be 4-methylthiobenzamide and 1,3-dichloroacetone, followed by reduction of the resulting chloromethylthiazole.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (2-(p-Tolyl)thiazol-4-yl)methanol.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of the thiazole core, which would then require subsequent modification to yield the final product.
Step 1: Synthesis of 2-(p-Tolyl)thiazole-4-carboxylic acid ethyl ester This intermediate is a common precursor.
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Reaction Setup: In a round-bottom flask, combine 4-methylthiobenzamide (1 equivalent), ethyl bromopyruvate (1 equivalent), and a suitable solvent such as ethanol.
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Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction to (2-(p-Tolyl)thiazol-4-yl)methanol
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Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Addition of Ester: Cool the suspension to 0 °C and slowly add a solution of the 2-(p-Tolyl)thiazole-4-carboxylic acid ethyl ester in THF.
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Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution, and then more water. Filter the resulting mixture and extract the filtrate with an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of (2-(p-Tolyl)thiazol-4-yl)methanol.
Caption: General workflow for the synthesis and purification of a thiazole derivative.
Caption: Workflow for the physicochemical characterization of the synthesized compound.
Conclusion and Future Perspectives
(2-(p-Tolyl)thiazol-4-yl)methanol serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the modifiable hydroxymethyl group and the biologically relevant 2-arylthiazole core makes it an attractive starting point for the development of new chemical entities. Further research into its biological activity, including screening against various cellular targets, is warranted to fully explore its potential in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for future investigations into its medicinal chemistry applications.
References
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Applichem. (2-(p-Tolyl)thiazol-4-yl)methanol. [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8904. [Link]
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Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]
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Ghabbour, H. A., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2950. [Link]
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ResearchGate. Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. [Link]
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